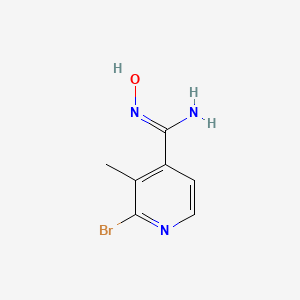
2-Bromo-N-hydroxy-3-methylisonicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-hydroxy-3-methylisonicotinimidamide: (CAS No. 1260021-54-2) is a chemical compound with the following properties:
Formula: C₇H₈BrN₃O
Molecular Weight: 230.06 g/mol
Boiling Point: Not specified
Structure: Linear (for the structure, refer to )
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not explicitly documented in the available sources
Industrial Production Methods:: Unfortunately, specific industrial production methods for this compound are not widely reported. Further research would be needed to uncover any proprietary or specialized processes.
Chemical Reactions Analysis
Reactions:: 2-Bromo-N-hydroxy-3-methylisonicotinimidamide may undergo various chemical reactions, including:
Substitution Reactions: Bromine substitution with other nucleophiles.
Oxidation/Reduction Reactions: Alteration of the oxidation state of the nitrogen or carbon atoms.
Hydrolysis: Cleavage of the amide bond.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic or basic conditions.
Major Products:: The major products formed during these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-hydroxy-3-methylisonicotinimidamide’s applications span various fields:
Chemistry: It may serve as a building block for more complex molecules.
Biology: It could be used in drug discovery or as a probe for biological studies.
Industry: Limited information is available, but it might find use in specialty chemicals.
Mechanism of Action
The exact mechanism of action remains elusive, but further research could elucidate its molecular targets and pathways. It likely interacts with specific enzymes or receptors.
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-bromo-N'-hydroxy-3-methylpyridine-4-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-5(7(9)11-12)2-3-10-6(4)8/h2-3,12H,1H3,(H2,9,11) |
InChI Key |
LZNZWIYDJPNDDB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1Br)/C(=N/O)/N |
Canonical SMILES |
CC1=C(C=CN=C1Br)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12957902.png)



![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)







